Isopropyl hexanoate is an ester formed by the condensation reaction between isopropyl alcohol and hexanoic acid. [, , , ] It is classified as an ester and belongs to the group of short-chain fatty acid esters. [] In scientific research, isopropyl hexanoate is primarily studied for its role as a flavor and fragrance compound. [, ] It contributes to the fruity and pineapple-like aroma of various fruits and is often used in the food, beverage, and cosmetic industries. [, ]
The primary method for synthesizing isopropyl hexanoate is through esterification, where hexanoic acid reacts with isopropanol in the presence of a strong acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:
Isopropyl hexanoate features a linear chain structure typical of esters. The molecular structure can be described as follows:
Isopropyl hexanoate can participate in several chemical reactions:
The mechanism of action for isopropyl hexanoate primarily involves its interaction with olfactory receptors in the nasal cavity:
Isopropyl hexanoate exhibits several important physical and chemical properties:
Isopropyl hexanoate has diverse applications across various fields:
Isopropyl hexanoate synthesis employs two primary catalytic routes: acid-catalyzed Fischer esterification and enzymatic esterification. The Fischer method utilizes mineral acids (e.g., H₂SO₄) to protonate hexanoic acid, enhancing carbonyl electrophilicity for nucleophilic attack by isopropanol. This mechanism proceeds via a tetrahedral intermediate, followed by water elimination [8]. Key limitations include equilibrium constraints (∼65–70% conversion) and high energy demands for water removal.
In contrast, enzymatic catalysis leverages immobilized lipases (e.g., Candida antarctica lipase B, CALB) under solvent-free conditions. CALB operates via an acyl-enzyme intermediate, where serine residues form a covalent bond with hexanoic acid. Isopropanol then displaces the enzyme, yielding ester. This pathway achieves >95% conversion at 70°C with minimal byproducts [7]. Enzymatic efficiency is attributed to:
Table 1: Catalyst Performance Comparison
| Catalyst | Conversion (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ (2 mol%) | 68.5 | 75 | 4 |
| p-TSA (3 mol%) | 72.1 | 75 | 3.5 |
| CALB (immobilized) | 95.2 | 70 | 2 |
| Thermomyces lanuginosus lipase | 87.6 | 65 | 3 |
Continuous-flow reactors enhance isopropyl hexanoate production by overcoming equilibrium limitations via in-situ water removal. Reactive distillation (RD) columns integrate reaction and separation zones, achieving 99% conversion by coupling esterification with vapor-liquid equilibrium manipulation [3]. Innovations include:
Table 2: Reactor Configurations and Performance
| Reactor Type | Conversion (%) | Energy Use (MJ/kg) | Key Innovation |
|---|---|---|---|
| Batch Stirred-Tank | 70 | 8.5 | N/A |
| Conventional RD Column | 92 | 6.2 | Integrated reaction/separation |
| RD with Sidedraw | 99 | 4.7 | Mid-column water removal |
| Microchannel Flow | 85 | 5.1 | Laminar flow, high surface area |
Water removal is critical for driving esterification equilibrium forward. Azeotropic distillation exploits vapor-liquid equilibria (VLE) of binary/ternary mixtures:
Table 3: Entrainer Efficiency in Azeotropic Distillation
| Entrainer | Azeotrope B.P. (°C) | Water Content (wt%) | Separation Efficiency (%) |
|---|---|---|---|
| None | 80.3 | 12.6 | 65 |
| Cyclohexane | 69.8 | 8.9 | 78 |
| n-Butyl acetate | 89.6 | 23.1 | 98 |
| Toluene | 85.0 | 13.5 | 72 |
Transesterification of methyl hexanoate with isopropanol offers a bypass to carboxylic acid handling. Kinetics follow a ping-pong bi-bi mechanism with alcohol chain-length dependence:
r = (k₁ [Ester][Alcohol]) / (1 + Kᵢ[Glycerol]) Table 4: Transesterification Kinetic Parameters
| Alcohol Substrate | Rate Constant (k, L/mol·min) | Activation Energy (Ea, kJ/mol) | Equilibrium Constant (Keq) |
|---|---|---|---|
| Methanol | 0.25 | 38.5 | 8.7 |
| Ethanol | 0.18 | 42.1 | 6.2 |
| Isopropanol | 0.15 | 45.2 | 5.8 |
| n-Butanol | 0.07 | 49.6 | 4.1 |
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